trans-(2-Methylcyclopropyl)methanamine hcl
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Overview
Description
trans-(2-Methylcyclopropyl)methanamine hydrochloride: is an organic compound with the molecular formula C₅H₁₂ClN. It is a derivative of methanamine, featuring a cyclopropyl ring substituted with a methyl group at the 2-position. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-(2-Methylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method includes the reaction of 2-methylcyclopropylcarbinol with thionyl chloride to form the corresponding chloride, which is then treated with ammonia to yield the amine. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: : Industrial production methods for trans-(2-Methylcyclopropyl)methanamine hydrochloride are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-(2-Methylcyclopropyl)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various reduced forms, often using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines, alcohols.
Substitution: Substituted amines, other functionalized derivatives.
Scientific Research Applications
Chemistry: : In chemistry, trans-(2-Methylcyclopropyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various cyclopropyl-containing compounds, which are valuable in medicinal chemistry and materials science .
Biology: : In biological research, this compound is used to study the effects of cyclopropylamines on biological systems. It helps in understanding the interactions of small molecules with enzymes and receptors, providing insights into their mechanisms of action .
Medicine: : Although not directly used as a therapeutic agent, trans-(2-Methylcyclopropyl)methanamine hydrochloride is valuable in medicinal chemistry for the development of potential drugs. Its derivatives are explored for their pharmacological properties and potential therapeutic applications .
Industry: : In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. It is also employed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of trans-(2-Methylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s binding affinity and activity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog without the methyl substitution.
2-Methylcyclopropylamine: Similar structure but lacks the methanamine moiety.
Cyclopropylmethanamine: Lacks the methyl substitution on the cyclopropyl ring.
Uniqueness: : trans-(2-Methylcyclopropyl)methanamine hydrochloride is unique due to the presence of both the cyclopropyl and methanamine groups, which confer distinct chemical and biological properties. The methyl substitution on the cyclopropyl ring further enhances its reactivity and interaction with molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
[(1R,2R)-2-methylcyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-4-2-5(4)3-6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMRAVQKDKDHNZ-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-25-0 |
Source
|
Record name | rac-[(1R,2R)-2-methylcyclopropyl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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